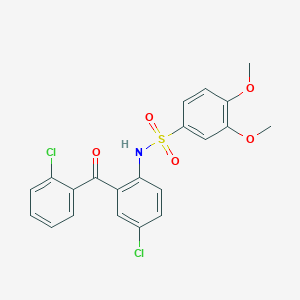

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide

Vue d'ensemble

Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chloro, benzoyl, and sulfonamide groups, making it a subject of interest in medicinal chemistry and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a sulfonamide group, methoxy groups, and chloro substituents, which contribute to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 465.34 g/mol. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Chemistry

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide serves as a building block in the synthesis of more complex molecules. It can undergo various reactions such as:

- Oxidation : Transforming into sulfone derivatives.

- Reduction : Producing amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution : The chloro groups can be replaced by nucleophiles in nucleophilic substitution reactions.

These properties make it valuable for developing new compounds with tailored functionalities.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that compounds with similar structures often exhibit significant biological effects due to their ability to interact with specific molecular targets within cells.

Case Study : A study exploring the anticancer activity of sulfonamide derivatives found that compounds similar to this compound displayed promising results against various cancer cell lines, suggesting that this compound could be further investigated for therapeutic uses.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its structural characteristics allow it to inhibit certain enzymes and proteins involved in disease processes.

Research Insight : Investigations into the compound's mechanism of action reveal that it may disrupt cellular processes by inhibiting key enzymes involved in cancer proliferation or bacterial growth, positioning it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties. Its unique chemical structure allows for modifications that enhance performance in various applications.

Application Example : The compound can be used in the formulation of polymers or resins where enhanced thermal stability or chemical resistance is required.

Mécanisme D'action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

- 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[(2-hydroxyethyl)amino]acetamide

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in similar compounds, making it a valuable subject for research and development.

Activité Biologique

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of compounds known for their pharmacological properties, including anti-inflammatory, antiallergic, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2N1O4S, with a molecular weight of 368.24 g/mol. The compound features:

- Chlorine atoms : Two chlorine substituents enhance its biological activity.

- Dimethoxy groups : These groups are known to influence the compound's solubility and reactivity.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of anticancer activity. For instance, in a study assessing the anticancer properties of related compounds, it was found that certain derivatives displayed significant inhibition against various cancer cell lines. The results from a 60-cell line screening protocol showed that compounds similar to this compound had mean growth inhibition percentages ranging from 92.48% to 126.61% across different cancer types, including leukemia and CNS cancers .

| Compound | Mean Growth Inhibition (%) | Sensitive Cell Line(s) |

|---|---|---|

| This compound | 104.68 | RPMI-8226 (Leukemia), CCRF-CEM (Leukemia) |

Anti-inflammatory and Antiallergic Properties

The compound's structure suggests potential anti-inflammatory and antiallergic effects similar to other benzophenone derivatives. Studies have shown that benzophenones can inhibit pathways involved in allergic responses and inflammation. For example, they have been reported to suppress the release of histamine from mast cells, which is crucial in allergic reactions .

The proposed mechanism of action for this compound involves:

- Intramolecular hydrogen bonding : This stabilizes the molecule's conformation, enhancing its interaction with biological targets.

- Inhibition of key enzymes : Similar sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes involved in tumor growth.

Case Studies and Research Findings

- Anticancer Screening : A study published in MDPI detailed the anticancer screening of various benzophenone derivatives, including those structurally related to our compound. The results indicated low levels of activity but provided insights into structural modifications that could enhance efficacy .

- Anti-inflammatory Studies : Research has demonstrated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro .

- Synthesis Pathways : The synthesis of this compound is often achieved through multi-step reactions involving chlorination and sulfonation processes, which are critical for achieving the desired biological activity .

Propriétés

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO5S/c1-28-19-10-8-14(12-20(19)29-2)30(26,27)24-18-9-7-13(22)11-16(18)21(25)15-5-3-4-6-17(15)23/h3-12,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSMLPFOMULKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.